molecular formula C25H17BrN2O3 B11976643 4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate

4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate

Cat. No.: B11976643
M. Wt: 473.3 g/mol
InChI Key: GHZIPUBHIPQAIS-JVWAILMASA-N
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Description

4-(2-(2-BROMOBENZOYL)CARBOHYDRAZONOYL)PHENYL 1-NAPHTHOATE is a complex organic compound with the molecular formula C25H17BrN2O3 and a molecular weight of 473.33 g/mol . This compound is characterized by the presence of a bromobenzoyl group, a carbohydrazonoyl group, and a naphthoate moiety, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-BROMOBENZOYL)CARBOHYDRAZONOYL)PHENYL 1-NAPHTHOATE typically involves multiple steps, starting with the preparation of the bromobenzoyl intermediate. This intermediate is then reacted with carbohydrazide under controlled conditions to form the carbohydrazonoyl derivative. Finally, the naphthoate group is introduced through esterification reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes, where the reaction parameters are optimized for efficiency and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-BROMOBENZOYL)CARBOHYDRAZONOYL)PHENYL 1-NAPHTHOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

4-(2-(2-BROMOBENZOYL)CARBOHYDRAZONOYL)PHENYL 1-NAPHTHOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-(2-BROMOBENZOYL)CARBOHYDRAZONOYL)PHENYL 1-NAPHTHOATE involves its interaction with specific molecular targets and pathways. The bromobenzoyl group can interact with enzymes and proteins, modulating their activity. The carbohydrazonoyl group may form hydrogen bonds with biological molecules, influencing their function. The naphthoate moiety can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(2-BROMOBENZOYL)CARBOHYDRAZONOYL)PHENYL 1-NAPHTHOATE is unique due to the presence of the bromobenzoyl group, which imparts distinct chemical reactivity and biological activity. This compound’s combination of functional groups makes it a valuable tool in various research and industrial applications .

Properties

Molecular Formula

C25H17BrN2O3

Molecular Weight

473.3 g/mol

IUPAC Name

[4-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C25H17BrN2O3/c26-23-11-4-3-9-22(23)24(29)28-27-16-17-12-14-19(15-13-17)31-25(30)21-10-5-7-18-6-1-2-8-20(18)21/h1-16H,(H,28,29)/b27-16+

InChI Key

GHZIPUBHIPQAIS-JVWAILMASA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)/C=N/NC(=O)C4=CC=CC=C4Br

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)C=NNC(=O)C4=CC=CC=C4Br

Origin of Product

United States

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